(1S,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid
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Overview
Description
(1S,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylcarbamamido group, a benzamido group, and a hydroxy-indene carboxylic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid typically involves multiple steps, including the formation of the cyclopropylcarbamamido group, the benzamido group, and the hydroxy-indene carboxylic acid moiety.
Formation of Cyclopropylcarbamamido Group: This step involves the reaction of cyclopropylamine with a suitable carbamoyl chloride under controlled conditions to form the cyclopropylcarbamamido group.
Formation of Benzamido Group: The benzamido group is synthesized by reacting benzoyl chloride with an appropriate amine in the presence of a base such as triethylamine.
Formation of Hydroxy-Indene Carboxylic Acid Moiety: This moiety is formed through a series of reactions starting from indene, involving hydroxylation and carboxylation steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amido groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
- **Ox
Properties
Molecular Formula |
C21H21N3O5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(1S,2S)-1-[[4-(cyclopropylcarbamoylamino)benzoyl]amino]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C21H21N3O5/c25-17-3-1-2-14-15(17)10-16(20(27)28)18(14)24-19(26)11-4-6-12(7-5-11)22-21(29)23-13-8-9-13/h1-7,13,16,18,25H,8-10H2,(H,24,26)(H,27,28)(H2,22,23,29)/t16-,18+/m0/s1 |
InChI Key |
HULQKGAWTDMSSA-FUHWJXTLSA-N |
Isomeric SMILES |
C1CC1NC(=O)NC2=CC=C(C=C2)C(=O)N[C@H]3[C@H](CC4=C3C=CC=C4O)C(=O)O |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=C(C=C2)C(=O)NC3C(CC4=C3C=CC=C4O)C(=O)O |
Origin of Product |
United States |
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